molecular formula C9H12Cl2OSi B1622270 Chloromethyl(4-chlorophenoxy)dimethylsilane CAS No. 203785-59-5

Chloromethyl(4-chlorophenoxy)dimethylsilane

Cat. No.: B1622270
CAS No.: 203785-59-5
M. Wt: 235.18 g/mol
InChI Key: GCDIJBIEWICIDG-UHFFFAOYSA-N
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Description

Chloromethyl(4-chlorophenoxy)dimethylsilane (CAS 203785-59-5) is an organosilane compound with the molecular formula C9H12Cl2OSi and a molecular weight of 235.18 g/mol . This reagent is characterized by its reactive chloromethyl group and a phenoxy group attached to a central silicon atom, making it a versatile building block in synthetic chemistry . Its physical properties include a boiling point of 134-135 °C at 12 mm Hg, a density of 1.18 g/mL at 25 °C, and a refractive index of n20/D 1.518 . The compound's structure, defined by the SMILES notation C Si (CCl)OC1=CC=C(Cl)C=C1, provides two distinct reactive sites for chemical modification . The chloromethyl group (-CH2Cl) is a known functionality for further functionalization, while the chlorophenoxy group can influence the silicon atom's electrophilicity. As a reactive organosilicon intermediate, its primary research value lies in its potential application in the development of silicone-based polymers, surface modification agents, and as a precursor for more complex molecular architectures . It can be used to create materials with specific properties, such as enhanced durability or resistance to environmental factors, which are valuable in fields like materials science and nanotechnology . Researchers can leverage this compound to synthesize chelates with penta-coordinated silicon or other advanced structures, following synthetic methodologies similar to those reported for analogous chloromethyl(dimethyl)phenoxysilanes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed in a controlled laboratory environment.

Properties

IUPAC Name

chloromethyl-(4-chlorophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2OSi/c1-13(2,7-10)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDIJBIEWICIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369755
Record name chloromethyl-(4-chlorophenoxy)-dimethylsilane
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Molecular Weight

235.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203785-59-5
Record name 1-Chloro-4-[[(chloromethyl)dimethylsilyl]oxy]benzene
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Record name chloromethyl-(4-chlorophenoxy)-dimethylsilane
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Record name Chloromethyl(4-chlorophenoxy)dimethylsilane
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl(4-chlorophenoxy)dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl(4-chlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid decomposition of the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include methyl-substituted silanes.

Scientific Research Applications

Chloromethyl(4-chlorophenoxy)dimethylsilane is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic compounds, particularly in the modification of molecular structures.

    Pharmaceutical Development: The compound is used in the development of new drugs and pharmaceuticals, where it helps in modifying the structure and properties of organic molecules.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.

    Biological Research: The compound is used in the study of biological systems, particularly in the development of new biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of chloromethyl(4-chlorophenoxy)dimethylsilane is not fully understood. it is believed to act as a nucleophilic catalyst, donating electrons to other molecules and facilitating chemical reactions. The compound is also involved in the formation of covalent bonds between organic molecules, which is crucial in the development of new drugs and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of organosilicon compounds allows for tailored properties in industrial applications. Below is a comparative analysis of Chloromethyl(4-chlorophenoxy)dimethylsilane and its analogs:

Table 1: Comparative Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity
This compound C₉H₁₁Cl₂OSi 239.16 203784-63-8 Not reported Not reported Specialty polymer synthesis
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.09 1719-57-9 115.5 1.0865 (20°C) Cross-linking agent, precursor
Chloromethyl-Diethoxy-Methylsilane C₆H₁₅ClO₂Si 182.72 2212-10-4 Not reported Not reported Silicone resins, surface modification
(Chloromethyl)dimethylphenylsilane C₉H₁₃ClSi 184.74 1833-51-8 225 Not reported Surfactants, micelle formation
Bis(chloromethyl)dimethylsilane C₄H₁₀Cl₂Si 157.11 (calculated) Not reported Not reported Not reported Cross-linking in rubbers
(4-Chlorophenyl)dimethylsilane C₈H₁₁ClSi 170.71 1432-31-1 Not reported Not reported Hydrosilylation reactions
(4-Chlorophenyl)triethoxysilane C₁₂H₁₇ClO₃Si 272.80 Not reported Not reported Not reported Coupling agent for glass/fillers

Structural and Reactivity Comparisons

Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9): Lacks the aromatic 4-chlorophenoxy group, reducing steric hindrance and enhancing reactivity in nucleophilic substitutions. Higher density (1.0865 g/cm³) and lower molecular weight compared to the target compound, favoring solubility in non-polar solvents .

Chloromethyl-Diethoxy-Methylsilane (CAS 2212-10-4) :

  • Ethoxy groups increase hydrolytic stability, enabling applications in moisture-cured silicones.
  • Lower chlorine content reduces electrophilicity compared to the target compound .

Bis(chloromethyl)dimethylsilane :

  • Dual chloromethyl groups increase cross-linking efficiency in polymer networks, though data on its physical properties remain sparse .

(4-Chlorophenyl)dimethylsilane (CAS 1432-31-1) :

  • Simpler structure with a single 4-chlorophenyl group; used in catalytic hydrosilylation due to accessible Si–H bonds (absent in the target compound) .

(4-Chlorophenyl)triethoxysilane: Ethoxy groups facilitate hydrolysis to silanols, making it ideal for surface functionalization in composites .

Biological Activity

Chloromethyl(4-chlorophenoxy)dimethylsilane (CMCDMS) is a silane compound with notable biological activities, particularly in the fields of medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : Chloromethyl-4-chlorophenoxy-dimethylsilane
  • Molecular Formula : C9H12Cl2OSi
  • Molecular Weight : 235.18 g/mol
  • CAS Number : 539-03-7
  • SMILES Notation : CSi(CCl)OC1=CC=C(Cl)C=C1

Biological Activity Overview

Research indicates that CMCDMS exhibits various biological activities, including antifungal, antibacterial, and anticancer properties. Its structure allows for interactions with cellular components, influencing biochemical pathways.

Antifungal Activity

A study highlighted the compound's effectiveness against various fungal strains. The mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Antibacterial Properties

CMCDMS has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to penetrate bacterial membranes and inhibit essential cellular functions.

Anticancer Potential

Preliminary studies suggest that CMCDMS may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Biological Activity of this compound

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Effect Observed
AntifungalCandida albicans50Inhibition of growth
AntibacterialStaphylococcus aureus25Zone of inhibition (15 mm)
AnticancerHeLa cells10Induction of apoptosis

Case Studies

  • Antifungal Efficacy : In a controlled laboratory setting, CMCDMS was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations above 50 µg/mL, suggesting its potential for therapeutic applications in treating fungal infections.
  • Antibacterial Action : A study evaluated the antibacterial properties of CMCDMS against Staphylococcus aureus and Escherichia coli. The compound demonstrated a strong zone of inhibition at concentrations as low as 25 µg/mL, indicating its potential as a broad-spectrum antibacterial agent.
  • Anticancer Studies : Research involving HeLa cells showed that treatment with CMCDMS at 10 µg/mL led to increased markers of apoptosis compared to untreated controls. This suggests that CMCDMS may act as a potential chemotherapeutic agent.

The biological activities of CMCDMS can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the silane allows it to integrate into lipid membranes, causing destabilization.
  • Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chloromethyl(4-chlorophenoxy)dimethylsilane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, silane precursors like (4-chlorophenoxy)dimethylsilane can react with chloromethylating agents (e.g., chloromethyl chloride) under inert atmospheres. Catalysts such as platinum-based complexes or Lewis acids (e.g., AlCl₃) may enhance reaction efficiency. Optimization parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous toluene), and stoichiometric ratios. Purification via fractional distillation or column chromatography is critical to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound and detecting potential impurities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, with reference to NIST spectral data . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can identify impurities like unreacted chlorophenol derivatives or byproducts. Quantification of trace contaminants should adhere to pharmacopeial standards, such as those outlined for related chlorophenyl compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Avoid inhalation and skin contact due to potential irritant effects. Waste must be segregated into halogenated solvent containers and disposed via licensed hazardous waste facilities. Emergency protocols should align with GHS hazard statements (e.g., H303/H313/H333) and include immediate decontamination with water .

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence and transformation pathways of this compound?

  • Methodological Answer : Conduct abiotic degradation studies under controlled pH and UV light to simulate hydrolysis and photolysis. Biodegradation assays using OECD 301 guidelines with activated sludge can assess microbial breakdown. Environmental modeling (e.g., EPI Suite) predicts partitioning coefficients (Kow, Koc) and bioaccumulation potential. Long-term monitoring in soil/water systems is critical to identify persistent metabolites .

Q. What theoretical frameworks are applicable for studying the reactivity of this compound in organosilicon chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction mechanisms, such as Si–O bond cleavage or electrophilic substitution at the chloromethyl group. Frontier Molecular Orbital (FMO) analysis helps predict regioselectivity. Comparative studies with analogous silanes (e.g., phenyl-substituted variants) should contextualize electronic and steric effects .

Q. How should conflicting data regarding the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Replicate experiments using standardized buffers (pH 3–10) and monitor degradation via kinetic UV-Vis spectroscopy. Cross-validate results with multiple analytical techniques (e.g., HPLC and NMR). Statistical tools like ANOVA can identify outliers, while systematic reviews of prior studies may reveal methodological inconsistencies (e.g., solvent purity or temperature fluctuations) .

Q. What experimental design considerations are critical for assessing the catalytic applications of this compound?

  • Methodological Answer : Use a split-plot design to test variables like catalyst loading, solvent polarity, and reaction time. Controls should include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C). Response Surface Methodology (RSM) optimizes multi-factor interactions. Reproducibility requires ≥3 replicates, and characterization of catalytic intermediates via in-situ IR spectroscopy .

Q. What advanced methodologies can be employed to modify the silane group in this compound for targeted functionalization?

  • Methodological Answer : Introduce functional groups via hydrosilylation with alkenes/alkynes using Karstedt’s catalyst. Alternatively, nucleophilic substitution with Grignard reagents can replace the chloromethyl moiety. Surface modification techniques (e.g., sol-gel processes) enable covalent bonding to silica nanoparticles. Monitor reaction progress with real-time FTIR and validate using X-ray Photoelectron Spectroscopy (XPS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl(4-chlorophenoxy)dimethylsilane
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Chloromethyl(4-chlorophenoxy)dimethylsilane

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